molecular formula C8H6Cl2N2O3 B2856009 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid CAS No. 1098384-79-2

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Cat. No.: B2856009
CAS No.: 1098384-79-2
M. Wt: 249.05
InChI Key: FYNHUINXQWOQRU-UHFFFAOYSA-N
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Description

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a chemical compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol It is characterized by the presence of a dichloropyridine ring attached to a formamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid typically involves the reaction of 5,6-dichloropyridine with formamide and subsequent acylation with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets. The dichloropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The formamido and acetic acid groups may also play a role in binding to biological molecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is unique due to the combination of the dichloropyridine ring with formamido and acetic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-[(5,6-dichloropyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-5-1-4(2-11-7(5)10)8(15)12-3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNHUINXQWOQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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